
3-Hydroxyhexanoic acid
Overview
Description
3-Hydroxyhexanoic acid (3HHx, C₆H₁₂O₃, molecular weight 132.16) is a medium-chain β-hydroxy acid with a hydroxyl group at the third carbon position . It is biosynthesized by microorganisms such as Cupriavidus necator and Pseudomonas putida during the production of polyhydroxyalkanoate (PHA) copolymers, notably poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) . This compound has gained attention in biodegradable plastics due to its ability to enhance the mechanical flexibility and thermal stability of PHBHHx compared to rigid poly(3-hydroxybutyrate) (P3HB) . Additionally, 3HHx is a biomarker in metabolic disorders, such as diabetic ketoacidosis, and is detectable in human serum and urine under pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy Hexanoic Acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using specific oxidizing agents under controlled conditions. Another method includes the hydrolysis of 3-hydroxyhexanoate esters, which can be prepared through esterification reactions .
Industrial Production Methods: In industrial settings, 3-Hydroxy Hexanoic Acid is often produced via microbial fermentation. Certain bacteria, such as Pseudomonas oleovorans and Pseudomonas putida, can synthesize this compound as part of their metabolic processes. The fermentation process involves the cultivation of these bacteria in nutrient-rich media, followed by extraction and purification of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Hexanoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ketohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-Hydroxy Hexanoic Acid can yield hexanoic acid or its derivatives.
Esterification: Reacting with alcohols in the presence of acid catalysts forms esters such as 3-hydroxyhexanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst like palladium or nickel.
Esterification: Alcohols (e.g., methanol, ethanol) with acid catalysts like sulfuric acid.
Major Products:
Oxidation: 3-Ketohexanoic acid.
Reduction: Hexanoic acid.
Esterification: 3-Hydroxyhexanoate esters.
Scientific Research Applications
3-Hydroxy Hexanoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy Hexanoic Acid involves its role as an intermediate in metabolic pathways. It participates in the β-oxidation of fatty acids, where it is converted to 3-ketohexanoic acid by specific enzymes. This conversion is crucial for energy production and lipid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydroxyalkanoic Acids
Structural and Physicochemical Properties
3HHx belongs to a family of 3-hydroxy fatty acids (3-OH-FAs) that vary in chain length and functional properties. Key structural analogs include:
Thermal Stability :
- 3HHx : In PHBHHx copolymers, the inclusion of 3HHx (3.4–3.6 mol%) reduces the melting temperature (Tₘ ~ 160°C) compared to P3HB (Tₘ ~ 170–180°C), widening the processing window .
- 3-Hydroxyoctanoic acid (C8): Polymers containing C8 monomers exhibit even lower Tₘ (~50–60°C), enabling applications in elastomers and adhesives .
Biological Activity
3-Hydroxyhexanoic acid (3HHx) is a medium-chain-length hydroxyalkanoic acid that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, biotechnology, and materials science. This article delves into the biological activity of 3HHx, highlighting its effects on cell behavior, antimicrobial properties, and implications for tissue engineering.
Chemical Structure and Properties
This compound is characterized by its medium-chain length, consisting of six carbon atoms with a hydroxyl group at the third position. It is a primary metabolite involved in fatty acid biosynthesis and has been detected in various food sources, including poultry and swine . Its structural attributes contribute to its unique biological functions.
1. Anticancer Properties
Research indicates that 3HHx can enhance the activity of anti-cancer peptides. A study demonstrated that conjugating 3HHx to certain peptides improved their efficacy against cancer cells, with varying effectiveness depending on the carbon chain length of the conjugated hydroxyalkanoic acid . Specifically, peptides conjugated with longer chain R3HAs showed better anti-cancer activity compared to those with shorter chains.
2. Cell Proliferation and Differentiation
The impact of 3HHx on cell proliferation has been studied extensively. In one experiment involving rabbit smooth muscle cells (RaSMCs), it was found that cells adhered better to poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) containing 12% HHx. However, a higher concentration of 20% HHx promoted cell proliferation while maintaining a contractile phenotype, suggesting its potential use in tissue engineering applications .
3. Antimicrobial Activity
The antimicrobial properties of 3HHx have been explored in relation to its effects on immune cell function. Aliphatic alcohols, including 3HHx, have shown to inhibit phagocytosis by monocytes in a concentration-dependent manner. This suggests that while 3HHx may have beneficial applications, it could also impair immune responses under certain conditions .
Case Study 1: Tissue Engineering Applications
In a study focused on tissue engineering, PHBHHx was used as a scaffold material for smooth muscle cell growth. The results indicated that scaffolds containing 20% HHx supported cell proliferation and differentiation effectively, making them suitable for vascular graft applications .
Case Study 2: Anticancer Peptide Enhancement
Another significant study investigated the enhancement of anticancer peptides through the conjugation of 3HHx. The results showed that peptides modified with 3HHx exhibited improved activity against MiaPaCa cancer cells compared to unmodified peptides, highlighting the importance of chain length in enhancing peptide efficacy .
Research Findings Summary
Q & A
Basic Research Questions
Q. How is 3-hydroxyhexanoic acid detected and quantified in biological samples?
- Methodological Answer : this compound is detected using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) in metabolomic studies. For example, in diabetic ketoacidosis patients, urinary and serum levels are measured via GC-MS after derivatization, with careful calibration against certified standards . NMR spectroscopy (e.g., H and C NMR) is also used for structural validation, with characteristic peaks at δ = 4.20–3.90 (m, 1H) and δ = 177.7 (carbonyl carbon) .
Q. What synthetic routes are available for this compound?
- Methodological Answer : Bacterial fermentation using Cupriavidus necator or recombinant E. coli strains is a common method, yielding polyhydroxyalkanoates (PHAs) that are hydrolyzed to release this compound. Chemical synthesis involves β-lactone intermediates or esterification followed by reduction. Purity (>98%) is confirmed via thin-layer chromatography (TLC) and GC analysis .
Q. What is the biochemical role of this compound in fatty acid metabolism?
- Methodological Answer : As an intermediate in fatty acid β-oxidation, (R)-3-hydroxyhexanoic acid is produced by 3-hydroxyacyl-CoA dehydrogenase. It is also a precursor for trans-2-hexenoic acid via fatty acid synthase activity, as demonstrated in in vitro assays using C-labeled substrates .
Advanced Research Questions
Q. How can contradictory findings about this compound as a biomarker for metabolic disorders be resolved?
- Methodological Answer : Contradictions arise from cohort heterogeneity (e.g., obesity vs. diabetes). To address this, stratified analysis of patient subgroups (e.g., normal-weight vs. obese diabetics) using multivariate regression can isolate confounding variables. For example, hydroxy fatty acids show diabetes-specific enrichment independent of adiposity in Hispanic populations . Additionally, longitudinal studies tracking this compound levels during ketosis progression are critical .
Q. What analytical strategies differentiate this compound in copolymer systems like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)?
- Methodological Answer : Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., PHBH’s at −1°C and at 170°C). Pyrolysis-GC/MS reveals monomer-specific degradation products: this compound (peak at m/z 131) and its dimer are unique to 3Hx units, while 3-hydroxybutyrate trimers dominate 3HB segments. Nuclear magnetic resonance (NMR) quantifies copolymer composition (e.g., 15.2% 3Hx in PHBH) .
Q. How do pyrolysis pathways of this compound-containing polymers differ from homopolymers?
- Methodological Answer : Slow pyrolysis (5°C/min) of PHBH produces this compound (0.1–0.4% yield) and its dimer via ester bond cleavage, while 3HB units form cyclic esters (e.g., crotonic anhydride). The longer alkyl chain in 3Hx impedes cyclization, favoring linear degradation products. Reaction pathways are validated using isotope-labeling and collision-induced dissociation (CID) in tandem MS .
Q. What metabolomic workflows identify this compound’s role in lipid oxidation disorders?
- Methodological Answer : Untargeted metabolomics with LC-MS/MS detects this compound in urine/serum, followed by pathway enrichment analysis (e.g., LipidMaps category FA0105). Stable isotope-resolved tracing (e.g., C-palmitate) confirms its origin from incomplete β-oxidation. Data are normalized to creatinine and validated against enzymatic assays for acyl-CoA dehydrogenases .
Properties
IUPAC Name |
3-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGFDVTYHWBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-36-1 | |
Record name | Poly(3-hydroxyhexanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40906794 | |
Record name | 3-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-24-9 | |
Record name | 3-Hydroxyhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYHEXANOIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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